molecular formula C21H18ClN5O B4850964 N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B4850964
M. Wt: 391.9 g/mol
InChI Key: JBTBTGRUZKBZOB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heteropolycyclic compound featuring a pyrazolo-triazine core substituted with ethyl, methyl, phenyl, and a 2-chlorophenyl carboxamide group. Its synthesis typically involves regioselective alkylation and azocoupling reactions, as demonstrated in analogous pyrazolo-triazine systems . The compound’s tautomeric behavior (1H- vs. 5H-forms) and electronic configuration are critical to its stability and reactivity .

Properties

IUPAC Name

N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O/c1-3-16-18(14-9-5-4-6-10-14)20-25-24-19(13(2)27(20)26-16)21(28)23-17-12-8-7-11-15(17)22/h4-12H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTBTGRUZKBZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations in the Pyrazolo-Triazine Core
  • N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide ():
    Replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl substituent. The methyl groups enhance lipophilicity but may reduce electrophilic reactivity compared to the chloro-substituted analog.

  • Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (): Substitutes the carboxamide group with an ethyl ester. The ester group increases metabolic lability but may reduce binding affinity to hydrophobic receptor pockets compared to the carboxamide moiety.
Fluorinated Derivatives

Fluorinated analogs, such as 8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione (), introduce electron-withdrawing trifluoroacetyl groups.

Physicochemical Properties

Compound Substituents LogP Biological Activity Key Reference
N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo-triazine-3-carboxamide 2-ClPh, Et, Me, Ph ~3.8 A2a receptor inhibition (predicted)
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo-triazine-3-carboxamide 2,4-Me₂Ph, Et, Me, Ph ~4.2 Not reported
Ethyl 4-amino-7-methyl-8-phenylpyrazolo-triazine-3-carboxylate EtO₂C, NH₂, Me, Ph ~2.5 Intermediate for further derivatization

Key Research Findings

Tautomerism : The 1H-tautomer dominates in solution for pyrazolo-triazines, stabilizing the N1-H configuration and influencing reactivity .

Synthetic Efficiency : Diazotization and cyclization () yield higher purity compared to regioselective alkylation, which may produce isomeric byproducts .

Fluorine Substitution : Fluorinated derivatives () exhibit superior metabolic stability but require complex synthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

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